molecular formula C8H13N3 B7904556 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B7904556
M. Wt: 151.21 g/mol
InChI Key: IILAXZULSWKXQZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with acetone in the presence of an acid catalyst can yield the desired compound. The reaction typically requires heating and may be conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[4,5-c]pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific solvents to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a variety of functionalized imidazo[4,5-c]pyridine compounds.

Scientific Research Applications

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It serves as a scaffold for designing molecules that can interact with biological targets, such as enzymes or receptors, making it valuable in drug discovery and development.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: Lacks the dimethyl groups at positions 4 and 6, which may affect its chemical reactivity and biological activity.

    4,6-Dimethyl-1H-imidazo[4,5-c]pyridine: Does not have the tetrahydro structure, which can influence its stability and interaction with biological targets.

    1,2,3,4-Tetrahydro-6,7-dimethylimidazo[4,5-c]pyridine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and fused ring system. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,6-dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-3-7-8(6(2)11-5)10-4-9-7/h4-6,11H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILAXZULSWKXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1)C)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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